molecular formula C11H9NO2 B1585262 3-Hydroxy-2-naphthamide CAS No. 3665-51-8

3-Hydroxy-2-naphthamide

Cat. No. B1585262
CAS RN: 3665-51-8
M. Wt: 187.19 g/mol
InChI Key: NFTNTGFZYSCPSK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-naphthamide is a yellowish powder . It is insoluble in water and sodium carbonate, but soluble in chlorobenzene . In the solution for hydrogen oxide, it forms a yellow liquid . It has good stability in the air .


Synthesis Analysis

The synthesis of 3-Hydroxy-2-naphthamide has been reported in the literature . For instance, two novel chemosensors, IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives have been synthesized . These chemosensors have shown selective sensing of CN− ions .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-naphthamide has been analyzed using Density Functional Theory (DFT) studies . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the Frontier Molecular Orbital (FMO) analysis . The Quantum Theory of Atoms in Molecules (QTAIM) analysis revealed that in the complex compound, the strongest pure hydrogen–hydrogen bonding was observed between H53 and H58, indicated by a ρ value of +0.017807 .


Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxy-2-naphthamide have been studied . For example, the chemosensory potential of the compound is attributed to the deprotonation of the labile Schiff base center by CN− ions, which results in a color change from colorless to yellow .


Physical And Chemical Properties Analysis

3-Hydroxy-2-naphthamide has an empirical formula of C11H9NO2 . Its molecular weight is 187.19 . It is a yellowish powder that is insoluble in water and sodium carbonate, but soluble in chlorobenzene .

Scientific Research Applications

Antiallergic Activity

3-Hydroxy-2-naphthamide derivatives exhibit significant potential in the field of allergy treatment. Notably, 2-hydroxy-3-nitro-1,4-naphthoquinones, closely related to 3-Hydroxy-2-naphthamide, have been identified as potent inhibitors of rat passive cutaneous anaphylaxis. These compounds demonstrate notable efficacy, with the most potent ones showing 50% inhibition in the rat PCA test at low micromolar doses. This suggests their potential use in treating allergic reactions (Buckle et al., 1977).

Antimicrobial and Antiparasitic Properties

Various derivatives of 3-Hydroxy-2-naphthamide have been evaluated for their antimicrobial and antiparasitic activities. For example, certain naphthoquinone compounds have been studied for their effectiveness against bacterial biofilms and pathogens like methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antibacterial agents (Moreira et al., 2017). Additionally, these compounds have shown promise in treating parasitic diseases, such as Leishmania infantum, a significant public health threat in various countries (Pinto et al., 2014).

Sensing and Detection Applications

Some derivatives of 3-Hydroxy-2-naphthamide have been utilized in developing fluorescent sensors for detecting specific ions in solutions. For instance, aminocyclodextrin:3-hydroxy-N-phenyl-2-naphthamide complexes exhibit selective and sensitive detection capabilities for mercury ions in aqueous solutions. This application highlights the potential of these compounds in environmental monitoring and analytical chemistry (Kanagaraj et al., 2014).

Herbicidal and Agricultural Applications

3-Hydroxy-2-naphthamide derivatives have also been investigated for their herbicidal activities. A study exploring ring-substituted 3-hydroxy-naphthalene-2-carboxanilides, closely related to 3-Hydroxy-2-naphthamide, demonstrated significant inhibition of photosynthetic electron transport in plants. This suggests the potential of these compounds as herbicides in agriculture (Kos et al., 2013).

Future Directions

The future directions for the research on 3-Hydroxy-2-naphthamide could involve its use in the development of effective and selective chemosensors for CN− ions . Due to its selective response, one of the synthesized compounds, IF-2, can be successfully used for making test strips for the detection of CN− ions .

properties

IUPAC Name

3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTNTGFZYSCPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063123
Record name 2-Naphthalenecarboxamide, 3-hydroxy-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-naphthamide

CAS RN

3665-51-8
Record name 3-Hydroxy-2-naphthalenecarboxamide
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Record name 3-Hydroxy-2-naphthalenecarboxamide
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Record name 3-Hydroxy-2-naphthamide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-
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Record name 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
467
Citations
RD Alharthy, I Urooj, M Tasleem, M Khalid… - RSC …, 2023 - pubs.rsc.org
… A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol, was indicated by the FMO analysis. The QTAIM analysis revealed that in the complex …
Number of citations: 5 pubs.rsc.org
S Kamboj, S Thakral, S Kumar… - Chemistry & …, 2023 - Wiley Online Library
… The oxygen and hydrogen of 3-hydroxy-2-naphthamide created … 3-Hydroxy-2-naphthamide ring exhibited pi-pi stacked … 3Hydroxy-2-naphthamide induced two pi-pi stacked interactions …
Number of citations: 3 onlinelibrary.wiley.com
K Hirota - Zeitschrift für Physikalische Chemie, 1962 - degruyter.com
Introduction Since the investigations on fluorescence by Förster1, the protoly-tic reactions of several kinds of compounds in thefirst singlet excited state, were investigated completely by …
Number of citations: 21 www.degruyter.com
Z Li, YH Chen, YB Jiang - Science in China Series B: Chemistry, 2009 - Springer
… -based excited state intramolecular proton transfer (ESIPT) anion receptor bearing an o-hydroxynaphthamide fluorophore and a thiourea binding site, N-(3-hydroxy-2-naphthamide)-N′…
Number of citations: 7 link.springer.com
S Habaue, Y Takahashi, T Temma - Tetrahedron Letters, 2007 - Elsevier
… In conclusion, the cross-coupling specific oxidative coupling of 2-naphthol and the 3-hydroxy-2-naphthamide derivatives with the copper catalyst was attained to give a C 1 -symmetric …
Number of citations: 20 www.sciencedirect.com
SC Lee, C Kim - Inorganic Chemistry Communications, 2019 - Elsevier
… A novel naphthol-naphthalimide-based fluorescent chemosensor CGB (N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-hydroxy-2-naphthamide) for ClO − was synthesized. Sensor …
Number of citations: 12 www.sciencedirect.com
GT Crisp, YL Jiang, ERT Tiekink, G Li, Y Li, YC Yuan - 1998 - digital.library.adelaide.edu.au
Adelaide Research & Scholarship: Crystal structure of N2-(3-morpholinopropyl)-3-hydroxy-2-naphthamide … Title: Crystal structure of N2-(3-morpholinopropyl)-3-hydroxy-2-naphthamide …
Number of citations: 2 digital.library.adelaide.edu.au
P Yan, Y Sugiyama, Y Takahashi, H Kinemuchi… - Tetrahedron, 2008 - Elsevier
… Recently, we reported that the oxidative coupling of 2-naphthol and 3-hydroxy-2-naphthamide having a secondary amide group, such as 3a and 3b, proceeds in a cross-coupling …
Number of citations: 38 www.sciencedirect.com
HD Chae, N Cox, X Zhang, JW Lee, D Morgens… - Blood, 2016 - Elsevier
… To demonstrate the feasibility of targeting CREB for treatment for AML, we recently described a small molecule inhibitor of CREB, N-(4-cyanophenyl)-3-hydroxy-2-naphthamide (XX-650-…
Number of citations: 2 www.sciencedirect.com
GT Crisp, YL Jiang, ERT Tiekink, G Li, YC Li… - … New Crystal Structures, 1998 - degruyter.com
Source of material: The title compound was prepared by the amidation of methyl 3-hydroxy-2-naphthalenecarbonate and 3-(4-morpholinyOpropylamine in toluene under reflux (see ref. …
Number of citations: 5 www.degruyter.com

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